Pcera-1, also known as Phospho-Ceramide Analogue-1, is a synthetic analogue of ceramide-1-phosphate. It plays a significant role in cellular signaling and inflammation modulation. This compound is derived from ceramide, a vital sphingolipid involved in various biological processes, including cell proliferation, apoptosis, and inflammation.
Pcera-1 is synthesized from ceramide through the action of ceramide kinase, which phosphorylates ceramide to produce ceramide-1-phosphate. The development of Pcera-1 was motivated by the need for compounds that can modulate inflammatory responses, particularly in macrophages, which are crucial for immune responses.
Pcera-1 is classified as a phosphosphingolipid. Its structural similarity to natural ceramide-1-phosphate allows it to interact with specific receptors in cells, particularly G protein-coupled receptors (GPCRs), influencing various signaling pathways.
The synthesis of Pcera-1 involves several steps:
The synthesis process requires careful control of reaction conditions to ensure the correct stereochemistry and purity of the final product. The [1S,2R] stereoisomer of Pcera-1 has been shown to be significantly more potent than its [1S,2S] counterpart, indicating the importance of stereochemistry in its biological activity .
The molecular structure of Pcera-1 includes a sphingoid backbone with a phosphate group attached. This structure is essential for its interaction with cellular receptors and its subsequent biological activity.
The molecular formula for Pcera-1 is C19H38N2O4P, with a molecular weight of approximately 398.5 g/mol. The compound exhibits specific spectral properties that can be analyzed using techniques such as nuclear magnetic resonance (NMR) and mass spectrometry (MS) to confirm its identity and purity.
Pcera-1 participates in various biochemical reactions:
The activation of signaling pathways by Pcera-1 involves complex interactions with GPCRs and subsequent activation of intracellular kinases, which play critical roles in inflammatory responses .
The mechanism by which Pcera-1 exerts its effects primarily involves:
Studies indicate that Pcera-1 effectively regulates these cytokines through its action on GPCRs, demonstrating its potential as an anti-inflammatory agent .
Pcera-1 is typically presented as a white to off-white powder. Its solubility characteristics are crucial for its bioavailability and efficacy in biological systems.
The chemical properties include:
Relevant data from studies show that Pcera-1 maintains its activity across various concentrations and conditions, making it suitable for experimental applications .
Pcera-1 has several applications in scientific research:
Chronic inflammatory diseases such as rheumatoid arthritis, inflammatory bowel disease, and idiopathic inflammatory myopathies (IIMs) are characterized by persistent imbalance in cytokine networks, particularly dysregulation between pro-inflammatory TNF-α and anti-inflammatory IL-10. Macrophages are pivotal in this process, where aberrant polarization toward pro-inflammatory (M1) states exacerbates tissue damage through sustained TNF-α secretion, while diminished IL-10 production impairs resolution phases [2] [4]. In diabetic wounds, this dysregulation manifests acutely as insufficient chemokine production (e.g., CCL2), delaying macrophage recruitment and perpetuating inflammation [10]. The TNF-α/IL-10 axis thus represents a critical therapeutic target for restoring immune homeostasis.
Existing anti-TNF-α therapies (e.g., infliximab, adalimumab, etanercept) face significant limitations:
Phospho-ceramide analogue-1 (PCERA-1), a synthetic ceramide-1-phosphate (C1P) derivative, represents a breakthrough in immunomodulatory pharmacology. Unlike endogenous phospholipids (e.g., sphingosine-1-phosphate, C1P), PCERA-1 potently suppresses TNF-α while reciprocally inducing IL-10 in macrophages [1] [3]. Its small-molecule nature circumvents limitations of biologics, offering advantages in synthetic accessibility, tissue distribution, and oral bioavailability. PCERA-1’s emergence signals a shift toward targeted lipid-based therapeutics for recalcitrant inflammatory conditions [1] [7].
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7